Pentachloroanisole - 1825-21-4

Pentachloroanisole

Catalog Number: EVT-315648
CAS Number: 1825-21-4
Molecular Formula: C7H3Cl5O
Molecular Weight: 280.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentachloroanisole (PCA) is a chlorinated aromatic compound classified as a persistent organic pollutant (POP). [] It is not intentionally manufactured but is a byproduct of the microbial methylation of Pentachlorophenol (PCP), a widely used wood preservative and biocide. [, , , , ] PCA is widely distributed in the environment at low levels, occurring in soil, water, sediment, and air. [, , , , ] Its persistence and lipophilic nature allow it to bioaccumulate in organisms, posing potential risks to ecosystems. [, ]

Synthesis Analysis

PCA is not typically synthesized directly but is formed primarily through the biomethylation of PCP by microorganisms in the environment. [, , , , ]

Chemical Reactions Analysis

Bioremediation studies focus on the microbial transformation of PCA, exploring various enzymatic reactions like demethylation, dechlorination, and ring cleavage. [, , , , , ]

Mechanism of Action

Microorganisms utilize specific enzymes to degrade PCA. White-rot fungi, known for their lignin-degrading abilities, possess enzymes like lignin peroxidase, manganese peroxidase, and laccase that can oxidize and break down PCA. [, , , , ]

Physical and Chemical Properties Analysis
  • Appearance: White crystalline solid []
  • Molecular Formula: C7H3Cl5O []
  • Molecular Weight: 280.37 g/mol []
  • Melting Point: 103-105°C []
  • Solubility: Poorly soluble in water, soluble in organic solvents []
  • Lipophilicity: High octanol-water partition coefficient (log Kow ~ 5.3) []
Applications
  • Quality Control in Wine and Beverage Industry: Detecting and quantifying PCA in cork, wine, and other beverages is crucial for quality control. [, , , , ]
  • Prevention and Remediation of Cork Taint: Research focuses on methods to prevent PCA formation in cork and remove it from contaminated products. []

Toxicology

Pentachlorophenol (PCP)

Relevance: Pentachlorophenol is the primary precursor to Pentachloroanisole, formed through microbial methylation of PCP. [, , , , , , , , , , , ] Many studies focus on the environmental fate and biodegradation of PCP, highlighting its transformation into Pentachloroanisole as a significant concern. [, , , , , , , , , , , ] The toxicokinetics of Pentachloroanisole involve rapid demethylation back to PCP, leading to much higher PCP plasma concentrations due to its smaller volume of distribution. []

2,3,4,6-Tetrachloroanisole (TeCA)

Relevance: Like Pentachloroanisole, 2,3,4,6-Tetrachloroanisole is a haloanisole often found in similar contaminated environments, including cork and wine. [, , , , ] Both compounds are considered responsible for cork taint. [, , ] Their simultaneous presence in various matrices necessitates analytical methods capable of detecting and quantifying both compounds. [, , ]

2,4,6-Trichloroanisole (TCA)

Relevance: Similar to Pentachloroanisole, 2,4,6-Trichloroanisole is a haloanisole associated with musty odors in food and beverages, including cork. [, , , , ] Both compounds are frequently analyzed together in studies investigating cork taint and other environmental contamination. [, , , , ] Their co-occurrence poses challenges in maintaining product quality due to their low sensory threshold and ability to impact flavor profiles. [, ]

2,4,6-Tribromoanisole (TBA)

Relevance: As with Pentachloroanisole, 2,4,6-Tribromoanisole is a haloanisole associated with musty off-flavors in cork and wine. [, , ] Their co-occurrence highlights the broader issue of halogenated anisoles contributing to taint. [, , ] Analytical methods often target both compounds simultaneously due to their shared presence in affected products and environments. [, , ]

2,3,4,6-Tetrachlorophenol (TeCP)

Relevance: 2,3,4,6-Tetrachlorophenol, like Pentachloroanisole, can be found in contaminated environments, specifically those exposed to wood preservatives. [, ] While Pentachloroanisole is formed through methylation of Pentachlorophenol, 2,3,4,6-Tetrachlorophenol is a structurally related chlorophenol, highlighting the prevalence of chlorinated aromatic compounds in these settings. [, ] Their co-occurrence suggests a common source of contamination and the potential for combined adverse effects. [, ]

2,4,6-Trichlorophenol (TCP)

Relevance: Similar to Pentachloroanisole, 2,4,6-Trichlorophenol is a chlorinated aromatic compound that can contaminate environments, particularly those associated with wood treatment. [, ] While Pentachloroanisole results from the methylation of Pentachlorophenol, 2,4,6-Trichlorophenol represents a related chlorinated phenol, indicating a potential for co-existence in contaminated settings. [, ]

2,4,6-Tribromophenol (TBP)

Relevance: 2,4,6-Tribromophenol, like Pentachloroanisole, is a halogenated aromatic compound that can be found in contaminated settings, particularly those related to wood treatment. [, ] While Pentachloroanisole originates from Pentachlorophenol methylation, 2,4,6-Tribromophenol represents a comparable brominated phenol, suggesting a possibility of co-occurrence in similar environments. [, ]

Pentachloronitrobenzene (PCNB)

Relevance: Pentachloronitrobenzene, like Pentachloroanisole, is a chlorinated aromatic compound of environmental concern. [, ] Although not directly derived from PCNB, the identification of Pentachloroanisole alongside PCNB and its degradation products in contaminated soil suggests a complex interplay of microbial activities and potential co-contamination. [, ]

Pentachloroaniline

Relevance: Pentachloroaniline, like Pentachloroanisole, is a chlorinated aromatic compound detected in environments exposed to Pentachloronitrobenzene. [, ] While not directly originating from Pentachloroanisole, its presence alongside Pentachloroanisole and other PCNB degradation products underscores the intricate nature of contaminant breakdown in the environment. [, ]

2,3,4,5-Tetrachloroaniline

Relevance: 2,3,4,5-Tetrachloroaniline, along with Pentachloroanisole, represents a chlorinated aromatic compound detected in environments exposed to Pentachloronitrobenzene. [, ] Though not directly originating from Pentachloroanisole, its presence among Pentachloroanisole and other PCNB degradation products highlights the complexity of contaminant degradation pathways in the environment. [, ]

Pentachlorothioanisole

Relevance: Pentachlorothioanisole, like Pentachloroanisole, is a chlorinated aromatic compound found in soils treated with Pentachloronitrobenzene. [, ] While not directly formed from Pentachloroanisole, its presence within the same contaminated environments highlights the diversity of degradation products arising from PCNB and the potential for co-contamination. [, ]

Methyl Pentachlorophenyl Sulfoxide

Relevance: Methyl Pentachlorophenyl Sulfoxide, similar to Pentachloroanisole, is a chlorinated aromatic compound detected in environments treated with Pentachloronitrobenzene. [, ] Though not directly originating from Pentachloroanisole, its presence alongside Pentachloroanisole and other PCNB degradation products underscores the complex fate of PCNB in the environment and the potential for co-contamination. [, ]

Methyl Pentachlorophenyl Sulfone

Relevance: Methyl Pentachlorophenyl Sulfone, like Pentachloroanisole, is a chlorinated aromatic compound detected in soils previously treated with Pentachloronitrobenzene. [, ] Although not directly derived from Pentachloroanisole, its presence alongside Pentachloroanisole and other PCNB degradation products signifies the intricate breakdown pathways of PCNB in the environment. [, ]

2,3,5,6-Tetrachloronitrobenzene

Relevance: Similar to Pentachloroanisole, 2,3,5,6-Tetrachloronitrobenzene is a chlorinated aromatic compound found in environments where Pentachloronitrobenzene has been used. [, ] Although not directly connected to Pentachloroanisole in its formation, its presence in conjunction with Pentachloroanisole and other PCNB breakdown products points towards a complex web of degradation processes impacting PCNB in the environment. [, ]

Hexachlorobenzene (HCB)

Relevance: Hexachlorobenzene, like Pentachloroanisole, is a chlorinated aromatic compound often found in contaminated environments. [, , , ] Although structurally related, their origins may differ; HCB is typically an environmental contaminant from past usage, while Pentachloroanisole often results from microbial methylation of Pentachlorophenol. [, , , ] Their co-occurrence highlights the persistence of these compounds and the potential for combined long-term effects. [, , , ]

Pentachlorobenzene

Relevance: Pentachlorobenzene, like Pentachloroanisole, is a chlorinated aromatic compound often detected in environments contaminated with persistent organic pollutants. [, ] While not directly related in their formation, their co-occurrence suggests a common source of contamination and underscores the complexity of degradation processes impacting these compounds in the environment. [, ]

1,2,3,4-Tetrachlorobenzene

Relevance: 1,2,3,4-Tetrachlorobenzene, along with Pentachloroanisole, is a chlorinated aromatic compound identified in environments exposed to persistent organic pollutants like Pentachloronitrobenzene. [, ] Although their formation pathways differ, their simultaneous presence indicates a common source of contamination and the intricate nature of contaminant breakdown in the environment. [, ]

1,2,3,5-Tetrachlorobenzene

Relevance: 1,2,3,5-Tetrachlorobenzene, like Pentachloroanisole, is a chlorinated aromatic compound found in environments contaminated with persistent organic pollutants, such as Pentachloronitrobenzene. [, ] While their formation pathways are distinct, their co-occurrence indicates a common contamination source and highlights the complexity of contaminant degradation in the environment. [, ]

Tetrachlorocatechol (TCC)

Relevance: Tetrachlorocatechol is directly related to Pentachloroanisole through their shared metabolic pathway involving Pentachlorophenol. [, ] While Pentachloroanisole is formed via methylation, Tetrachlorocatechol represents an alternative metabolic product of PCP, highlighting the different detoxification mechanisms employed by organisms. [, ] Studying both compounds provides a broader understanding of PCP metabolism and its environmental fate. [, ]

Pentachlorophenol Acetate (PCP-acetate)

Relevance: Pentachlorophenol Acetate, like Pentachloroanisole, is directly related to Pentachlorophenol through metabolic transformations. [] While Pentachloroanisole results from methylation, PCP-acetate is formed by acetylation, demonstrating alternative pathways for PCP metabolism and detoxification. [] Understanding the formation and fate of both compounds is crucial for assessing the environmental impact of PCP. []

Properties

CAS Number

1825-21-4

Product Name

Pentachloroanisole

IUPAC Name

1,2,3,4,5-pentachloro-6-methoxybenzene

Molecular Formula

C7H3Cl5O

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3

InChI Key

BBABSCYTNHOKOG-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)

Synonyms

2,3,4,5,6-Pentachloro-anisole; Pentachloromethoxy-benzene; Methyl pentachlorophenate; Methyl Pentachlorophenyl Ether; PCP Methyl Ether; Pentachloroanisole; Pentachloromethoxybenzene; Pentachlorophenol Methyl Ether; Pentachlorophenyl Methyl Ether

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.